3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid

Catalog No.
S12378066
CAS No.
210357-39-4
M.F
C9H17N5O5S
M. Wt
307.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amin...

CAS Number

210357-39-4

Product Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid

IUPAC Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid

Molecular Formula

C9H17N5O5S

Molecular Weight

307.33 g/mol

InChI

InChI=1S/C9H15N5O.H2O4S/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;1-5(2,3)4/h6,11,15H,1-5,10H2;(H2,1,2,3,4)

InChI Key

SIQJCWMXYDHKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.OS(=O)(=O)O

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid is a complex organic compound with significant potential in medicinal chemistry. It consists of a pyrimidine core substituted with a piperidine moiety and an imino group, alongside a hydroxyl functional group. The compound's structure can be represented as follows:

  • Molecular Formula: C9H13N5O2S
  • CAS Number: 210357-39-4

This compound is notable for its potential therapeutic applications, particularly in the realm of pharmaceuticals targeting various biological pathways.

Typical of pyrimidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration: Under acidic conditions, the hydroxyl group may be eliminated to form an imine or other derivatives.
  • Acid-Base Reactions: The presence of the sulfuric acid component allows for protonation and deprotonation reactions, affecting the compound's solubility and reactivity.

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid exhibits various biological activities:

  • Anticancer Properties: Compounds with similar structures have been shown to inhibit cyclin-dependent kinases, making them potential candidates for cancer therapy .
  • Neuroprotective Effects: Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Several synthetic routes have been explored for the preparation of this compound:

  • Condensation Reactions: The synthesis often involves the condensation of piperidine derivatives with pyrimidine precursors under acidic conditions.
  • Multi-Step Synthesis: A multi-step approach may be employed, starting from simpler pyrimidine or piperidine derivatives and gradually building up to the final structure through various functionalization steps.
  • Use of Catalysts: Catalysts such as Lewis acids or transition metals may enhance reaction efficiency and yield.

The applications of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid are diverse:

  • Pharmaceutical Development: Its structure suggests potential use in developing drugs targeting specific diseases, particularly those involving cell cycle dysregulation.
  • Research Tool: It may serve as a molecular probe in biological studies to understand cellular mechanisms related to its activity.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized can help predict its efficacy and safety profile in clinical settings.

Several compounds share structural similarities with 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxideContains a piperidine ring and pyrimidine baseLacks hydroxyl group
MinoxidilPyrimidine derivative known for hair growthPrimarily used in topical formulations
Pyrimidine sulfatesVarious substitutions on pyrimidine ringOften used in dermatological applications

The unique combination of functional groups in 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid sets it apart from these compounds, particularly in its potential therapeutic uses.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

307.09503983 g/mol

Monoisotopic Mass

307.09503983 g/mol

Heavy Atom Count

20

UNII

HM46T3593Q

Dates

Last modified: 08-09-2024

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